Diallyldiphenylsilane

Description

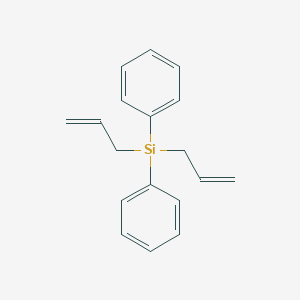

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diphenyl-bis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Si/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODWTWYKYYGSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065105 | |

| Record name | Diallyldiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-88-7 | |

| Record name | 1,1′-(Di-2-propen-1-ylsilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyldiallylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyldiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(di-2-propen-1-ylsilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLDIALLYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIK3TJ1GN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Diallyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyldiphenylsilane [(C₃H₅)₂Si(C₆H₅)₂], a versatile organosilane, holds significant potential as a key intermediate in the synthesis of advanced silicone-based materials and complex organic molecules. Its unique structure, featuring both reactive allyl groups and stable phenyl substituents on a central silicon atom, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, detailed synthetic protocols, and key reaction pathways. Spectroscopic data are summarized and interpreted to facilitate compound identification and characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry, materials science, and drug development.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Fundamental Properties of this compound

| Property | Value |

| CAS Number | 10519-88-7 |

| Molecular Formula | C₁₈H₂₀Si |

| Molecular Weight | 264.44 g/mol |

| Boiling Point | 140-141 °C at 2 mmHg |

| Density | 0.996 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.575 |

| Flash Point | 110 °C |

| Melting Point | <0 °C |

| Appearance | Colorless to light yellow clear liquid |

| Synonyms | Diphenyldiallylsilane, Silane, diphenyldi-2-propenyl- |

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This involves the reaction of dichlorodiphenylsilane with allylmagnesium bromide. The successful execution of this synthesis requires stringent anhydrous conditions due to the high reactivity of the Grignard reagent with protic solvents.[1]

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established procedures for the synthesis of similar allylsilanes.

Materials:

-

Dichlorodiphenylsilane (1.0 eq)

-

Magnesium turnings (2.2 eq)

-

Allyl bromide (2.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, reflux condenser)

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly flame-dried and allowed to cool under a stream of nitrogen.

-

Magnesium turnings and a small crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of allyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent.

-

The remainder of the allyl bromide solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dichlorodiphenylsilane:

-

A separate, flame-dried, three-necked flask is charged with a solution of dichlorodiphenylsilane in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

The flask is cooled to 0 °C using an ice bath.

-

The freshly prepared allylmagnesium bromide solution is transferred to a dropping funnel and added dropwise to the stirred solution of dichlorodiphenylsilane.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.

-

Synthesis Workflow

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of the allyl groups. These moieties can undergo a variety of transformations, including electrophilic addition and hydrosilylation.

Electrophilic Addition

The double bonds in the allyl groups of this compound are susceptible to attack by electrophiles. For instance, the addition of halogens, such as bromine, proceeds via a bromonium ion intermediate, leading to the formation of a dihalogenated product.

Reaction Scheme: Electrophilic Addition of Bromine

Hydrosilylation

Hydrosilylation is a powerful reaction for the formation of silicon-carbon bonds. In the presence of a suitable catalyst, typically a platinum complex, a hydrosilane can add across the double bond of the allyl groups of this compound. This reaction is a key step in the synthesis of various silicone polymers and functionalized organosilanes.

Reaction Scheme: Hydrosilylation with a Chlorosilane

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound. The following sections summarize the expected data from key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals for the allyl and phenyl groups.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-7.3 | Multiplet | Phenyl protons |

| ~5.9-5.7 | Multiplet | -CH= | |

| ~5.0-4.8 | Multiplet | =CH₂ | |

| ~2.2-2.0 | Doublet | Si-CH₂- | |

| ¹³C | ~135-128 | Multiple | Phenyl carbons |

| ~134 | Singlet | -CH= | |

| ~114 | Singlet | =CH₂ | |

| ~23 | Singlet | Si-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C=C and C-H bonds of the allyl groups, as well as the aromatic C-H and C=C bonds of the phenyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H stretch | =C-H (alkene) |

| ~3050 | C-H stretch | C-H (aromatic) |

| ~2920 | C-H stretch | -CH₂- (aliphatic) |

| ~1630 | C=C stretch | Alkene |

| ~1590, 1485, 1430 | C=C stretch | Aromatic ring |

| ~1120 | Si-Phenyl stretch | Si-Ph |

| ~995, 910 | C-H bend (out-of-plane) | Alkene |

| ~740, 700 | C-H bend (out-of-plane) | Monosubst. Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 264. Common fragmentation pathways would involve the loss of allyl and phenyl groups.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 264 | [M]⁺ (Molecular ion) |

| 223 | [M - C₃H₅]⁺ (Loss of an allyl group) |

| 187 | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 182 | [Si(C₆H₅)₂(C₃H₅)]⁺ - H |

| 105 | [Si(C₆H₅)]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Safety and Handling

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a valuable bifunctional organosilane with well-defined physicochemical and spectroscopic properties. Its synthesis via the Grignard reaction is a reliable method, and its reactive allyl groups open avenues for a wide range of chemical modifications. This guide provides essential technical information to support the use of this compound in research and development, particularly in the fields of polymer chemistry, materials science, and as a versatile building block in organic synthesis.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Diallyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and characterization of diallyldiphenylsilane. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize organosilane compounds in their work.

Chemical Structure and Properties

This compound, with the molecular formula C18H20Si, is an organosilicon compound featuring a central silicon atom covalently bonded to two phenyl groups and two allyl groups.[1] The silicon atom is at the core of a tetrahedral geometry, which is a common arrangement for tetracoordinated silicon.[2][3]

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C18H20Si |

| Molecular Weight | 264.44 g/mol |

| CAS Number | 10519-88-7 |

| IUPAC Name | Diphenyl-bis(prop-2-enyl)silane |

| Density | 0.996 g/mL at 25 °C |

| Boiling Point | 140-141 °C at 2 mmHg |

| Refractive Index (n20/D) | 1.575 |

Source: PubChem CID 82695, ChemicalBook CB0415312[1][4]

The chemical structure of this compound can be visualized as follows:

Caption: 2D structure of this compound.

Bonding Characteristics

Table 2: Representative Bond Lengths and Angles

| Bond | Bond Length (Å) (Typical) | Angle | Angle (°) (Idealized) |

| Si-C (phenyl) | 1.85 - 1.88 | C(phenyl)-Si-C(phenyl) | ~109.5 |

| Si-C (allyl) | 1.86 - 1.89 | C(allyl)-Si-C(allyl) | ~109.5 |

| C=C (allyl) | 1.33 - 1.35 | C(phenyl)-Si-C(allyl) | ~109.5 |

| C-C (allyl) | 1.50 - 1.52 | Si-C-C (allyl) | ~110 |

| C-C (phenyl) | 1.39 - 1.41 | C-C-C (phenyl) | 120 |

Note: These are typical values based on analogous organosilicon compounds and may vary slightly in this compound.

The phenyl groups are planar, with sp2 hybridized carbons, while the allyl groups contain both sp2 and sp3 hybridized carbons. The silicon atom's orbitals are considered to be sp3 hybridized, leading to the tetrahedral geometry.

Synthesis

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of dichlorodiphenylsilane with allylmagnesium bromide.

Caption: Synthesis workflow for this compound.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Reaction with Dichlorodiphenylsilane: A solution of dichlorodiphenylsilane in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).[5][6][7] The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Caption: Spectroscopic characterization workflow.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Absorption Bands / m/z |

| ¹H NMR | Phenyl protons: ~7.3-7.6 ppm (multiplet)Allyl =CH-: ~5.7-5.9 ppm (multiplet)Allyl =CH₂: ~4.9-5.1 ppm (multiplet)Allyl -CH₂-Si: ~1.9-2.1 ppm (doublet) |

| ¹³C NMR | Phenyl carbons: ~128-135 ppmAllyl =CH-: ~134 ppmAllyl =CH₂: ~114 ppmAllyl -CH₂-Si: ~23 ppm |

| IR Spectroscopy | C-H (aromatic): ~3070-3050 cm⁻¹C-H (alkenyl): ~3080-3010 cm⁻¹C=C (alkenyl): ~1630 cm⁻¹C=C (aromatic): ~1590, 1480, 1430 cm⁻¹Si-Phenyl: ~1120 cm⁻¹ |

| Mass Spectrometry | [M]+: 264.13Major Fragments: [M-allyl]+ (m/z 223), [M-phenyl]+ (m/z 187), [Ph₂SiH]+ (m/z 183) |

Note: NMR shifts are relative to TMS in CDCl₃. IR data is for liquid film. Mass spec data is for electron impact ionization.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. A drop of the neat liquid sample is placed between two KBr plates to create a thin film. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10][11]

Conclusion

This compound is a well-defined organosilicon compound with a tetrahedral silicon center. Its synthesis is straightforward via a Grignard reaction, and its structure can be unambiguously confirmed by standard spectroscopic methods. The data and protocols presented in this guide provide a solid foundation for researchers working with this and related organosilane compounds.

References

- 1. rsc.org [rsc.org]

- 2. Silane, diphenyl- [webbook.nist.gov]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. Dichlorodiphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 6. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichlorodiphenylsilane | 80-10-4 [chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Diallyldiphenylsilane: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyldiphenylsilane is an organosilicon compound with applications in polymer chemistry and as a synthetic intermediate. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon data from related organosilane compounds to infer its stability and decomposition mechanisms. Due to a lack of specific publicly available data for this compound, this guide utilizes information from analogous compounds, particularly other allylsilanes, to provide a predictive analysis. This document also outlines detailed experimental protocols for conducting thermal analysis of liquid organosilicon compounds.

Introduction

This compound [(CH₂=CHCH₂)₂Si(C₆H₅)₂] is a tetra-substituted organosilane featuring both allyl and phenyl groups attached to a central silicon atom. The presence of reactive allyl groups and thermally stable phenyl groups suggests a complex thermal decomposition profile. This guide aims to provide an in-depth understanding of the factors influencing the thermal stability of this compound and to propose its likely decomposition pathways.

Predicted Thermal Stability of this compound

Comparative Thermal Analysis Data

The thermal stability of organosilanes is significantly influenced by the nature of the organic substituents on the silicon atom. The following table summarizes the thermal decomposition data for various allylsilane compounds. This data can be used to estimate the thermal stability of this compound.

| Compound | Decomposition Onset (°C) | Peak Decomposition Temp. (°C) | Analysis Method | Reference Compound Type |

| Allyltrimethylsilane | ~450 | - | Pyrolysis-VUV-SPI-TOFMS | Alkyl-substituted allylsilane |

| Allyltrichlorosilane | ~550 | - | Pyrolysis-VUV-SPI-TOFMS | Chloro-substituted allylsilane |

| K[PtCl₃(CH₂=CHCH₂SiMe₃)] | ~125 | - | TGA | Allylsilane Platinum(II) Complex[1] |

Note: The decomposition temperatures for allyltrimethylsilane and allyltrichlorosilane are derived from pyrolysis studies and represent the temperature at which significant decomposition is observed, not standard TGA onset temperatures.

Based on the general trend that aryl groups enhance the thermal stability of organosilicon compounds, it is anticipated that this compound would exhibit a higher thermal stability compared to allyltrimethylsilane. The presence of two phenyl groups is expected to increase the decomposition temperature due to the high strength of the Si-Phenyl bond.

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several competing pathways, primarily involving the cleavage of the silicon-allyl and silicon-phenyl bonds, as well as reactions involving the allyl double bond.

Silicon-Allyl Bond Cleavage

Homolytic cleavage of the Si-C(allyl) bond is a probable initial step in the thermal decomposition, leading to the formation of a diphenylsilyl radical and an allyl radical.

References

An In-depth Technical Guide to the Solubility of Diallyldiphenylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diallyldiphenylsilane in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility assessments derived from the physicochemical properties of this compound and comparative analysis with structurally analogous organosilicon compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise measurements under their specific laboratory conditions.

Core Concepts: Predicting Solubility

This compound is an organosilicon compound with the chemical formula (C₃H₅)₂(C₆H₅)₂Si. Its molecular structure, featuring two nonpolar phenyl groups and two allyl groups attached to a central silicon atom, governs its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The large nonpolar surface area conferred by the phenyl and allyl groups suggests a high affinity for nonpolar and weakly polar organic solvents. Conversely, its lack of hydrogen bond donors and acceptors, coupled with its overall nonpolar character, indicates poor solubility in polar protic solvents like water.

Estimated Solubility Profile of this compound

Based on the solubility of structurally similar compounds such as triphenylsilane, tetraphenylsilane, and other phenyl-substituted silanes which are reported to be soluble in aromatic and ethereal solvents, the following table provides an estimated qualitative solubility profile for this compound at ambient temperature.[1][2][3][4][5] It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Chemical Formula | Polarity | Estimated Solubility | Rationale |

| Toluene | C₆H₅CH₃ | Nonpolar | Highly Soluble | Structurally similar aromatic solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Highly Soluble | Good solvent for a wide range of organic compounds. |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble | Common solvent for nonpolar to moderately polar compounds. |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | Nonpolar aliphatic solvent, good for nonpolar solutes. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Highly Soluble | Effective solvent for many organic compounds. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderately Soluble | May be less effective than less polar solvents. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Polarity and hydrogen bonding of ethanol limit solubility. |

| Water | H₂O | Polar Protic | Insoluble | Highly polar nature and hydrogen bonding network of water. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., toluene, THF, diethyl ether, hexane)

-

Small test tubes or vials

-

Pipettes or graduated cylinders

-

Vortex mixer

-

Add a small, measured amount of this compound (e.g., 10 mg or 10 µL) to a clean, dry test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. A completely clear solution indicates that the compound is soluble. The presence of undissolved droplets or a cloudy suspension indicates partial solubility or insolubility.

-

If the compound does not dissolve, incrementally add more solvent and repeat the agitation step to determine if solubility can be achieved at lower concentrations.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of this compound in a specific solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable containers

-

Constant temperature bath (e.g., shaker incubator)

-

Analytical balance

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial.

-

Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the solution to stand undisturbed at the same temperature to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact volume of the filtered solution.

-

Carefully evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

-

Once the solvent is completely removed, weigh the dish or vial containing the this compound residue.

-

Calculate the solubility in g/L or mol/L using the mass of the residue and the volume of the solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Diallyldiphenylsilane: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyldiphenylsilane [(C₃H₅)₂Si(C₆H₅)₂] is an organosilicon compound of interest for various applications, including its use as an intermediate in the synthesis of more complex silicon-containing molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the Grignard reaction as a primary synthetic route. Detailed experimental protocols, a summary of its physicochemical and spectroscopic properties, and a discussion of its discovery are presented.

Introduction

Organosilanes, compounds containing a carbon-silicon bond, have found extensive use in organic synthesis and materials science. Allylsilanes, in particular, are valuable reagents due to their unique reactivity. This compound combines the features of an allylsilane with the steric and electronic properties imparted by two phenyl groups on the silicon atom. This guide serves as a technical resource for researchers interested in the synthesis and utilization of this specific organosilane.

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the Grignard reaction. This method involves the reaction of a dihalodiphenylsilane with allylmagnesium halide, a Grignard reagent.

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the allyl group from the Grignard reagent on the electrophilic silicon atom of dichlorodiphenylsilane. Two equivalents of the Grignard reagent are required to replace both chlorine atoms.

Overall Reaction:

(C₆H₅)₂SiCl₂ + 2 C₃H₅MgBr → (C₆H₅)₂Si(C₃H₅)₂ + 2 MgBrCl

Experimental Protocol

This protocol is a generalized procedure based on established methods for Grignard reactions with chlorosilanes.

Materials:

-

Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂)

-

Magnesium turnings

-

Allyl bromide (C₃H₅Br)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings.

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of allyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

-

-

Reaction with Dichlorodiphenylsilane:

-

A solution of dichlorodiphenylsilane in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

The Grignard reagent solution is cooled in an ice bath.

-

The dichlorodiphenylsilane solution is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation.

-

Important Considerations:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under a dry, inert atmosphere.

-

Safety: Allyl bromide is a lachrymator and toxic. Dichlorodiphenylsilane is corrosive. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10519-88-7 | |

| Molecular Formula | C₁₈H₂₀Si | |

| Molecular Weight | 264.44 g/mol | |

| Boiling Point | 140-141 °C at 2 mmHg | |

| Density | 0.996 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.575 |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | The ¹H NMR spectrum shows characteristic signals for the allyl and phenyl protons. The spectrum is available in public databases such as PubChem. | |

| IR | The IR spectrum will exhibit characteristic bands for Si-C stretching, C=C stretching of the allyl group, and aromatic C-H and C=C stretching of the phenyl groups. | |

| Mass Spec | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of allyl and phenyl groups. |

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available scientific literature. However, its presence in chemical databases and commercial availability indicates its synthesis and characterization. The compound's entry in the PubChem database was created on March 26, 2005, suggesting its formal documentation around that time. The synthesis of organosilanes via Grignard reagents has been a well-established method since the pioneering work of F. Stanley Kipping in the early 20th century.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and the logical relationship of the key components in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Key components in the synthesis of this compound.

Diallyldiphenylsilane: A Technical Guide to its Potential as a Monomer for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyldiphenylsilane emerges as a promising monomeric building block for the synthesis of advanced organosilicon polymers. Its unique structure, featuring two allyl groups and two phenyl groups attached to a central silicon atom, offers a versatile platform for creating polymers with potentially valuable properties for materials science and biomedical applications. This technical guide provides a comprehensive overview of the monomer's characteristics, explores its polymerization potential through cyclopolymerization strategies, and outlines the expected properties of the resulting polymer, poly(this compound). While specific experimental data on the homopolymer is limited in publicly available literature, this document consolidates general knowledge of diallylsilane polymerization and the characterization of organosilicon polymers to present a forward-looking perspective on its utility. Furthermore, the potential applications of such a polymer in the realm of drug development are discussed, drawing on the established biocompatibility and drug delivery capabilities of related silicon-containing polymers.

Introduction to this compound

This compound ((C₃H₅)₂Si(C₆H₅)₂) is an organosilane compound that possesses two reactive allyl functional groups, making it a suitable candidate for polymerization. The presence of the phenyl groups is anticipated to impart thermal stability and specific solubility characteristics to the resulting polymer, while the silicon-carbon backbone offers a distinct set of properties compared to traditional carbon-based polymers. The polymerization of diallyl monomers typically proceeds via a cyclopolymerization mechanism, leading to the formation of a polymer chain containing cyclic repeating units. This process is crucial as it prevents cross-linking that would otherwise occur with difunctional monomers, resulting in a soluble and processable polymer.

Monomer Properties: this compound

A clear understanding of the monomer's physical and chemical properties is fundamental for its application in polymer synthesis. The key properties of this compound are summarized in Table 1.

| Property | Value |

| Chemical Formula | C₁₈H₂₀Si |

| Molecular Weight | 264.44 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 140-141 °C at 2 mmHg |

| Density | 0.996 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.575 |

| Flash Point | >110 °C |

| CAS Number | 10519-88-7 |

Polymerization of this compound

The polymerization of this compound is expected to proceed primarily through cyclopolymerization, yielding a linear polymer with cyclic units in the backbone. This method is advantageous for creating thermally stable polymers. The most promising catalytic systems for this transformation are Ziegler-Natta and metallocene catalysts.

Cyclopolymerization Mechanism

The generally accepted mechanism for the cyclopolymerization of diallyl monomers involves an intramolecular cyclization step following the initial intermolecular propagation. This "ring-closing" step is kinetically favorable and leads to the formation of five- or six-membered rings within the polymer chain.

Figure 1: General mechanism for the cyclopolymerization of this compound.

Experimental Protocols (Hypothetical)

While specific, detailed experimental protocols for the homopolymerization of this compound are not readily found in the surveyed literature, a general procedure can be outlined based on established methods for the polymerization of other diallylsilanes using Ziegler-Natta or metallocene catalysts.

3.2.1. Ziegler-Natta Catalyzed Polymerization (Representative Protocol)

-

Catalyst System: A typical Ziegler-Natta catalyst system for this type of polymerization would consist of a transition metal halide, such as titanium tetrachloride (TiCl₄), and an organoaluminum co-catalyst, like triethylaluminum (Al(C₂H₅)₃).

-

Procedure:

-

A reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

A dry, inert solvent such as toluene is introduced into the reactor.

-

The organoaluminum co-catalyst is added to the solvent and stirred.

-

The transition metal halide is then carefully added to the solution, forming the active catalyst complex. The mixture is typically aged for a specific period at a controlled temperature.

-

This compound monomer is then introduced into the reactor.

-

The polymerization is allowed to proceed at a specific temperature (e.g., 50-80 °C) for a set duration.

-

The reaction is terminated by the addition of a quenching agent, such as acidified methanol.

-

The resulting polymer is precipitated, filtered, washed extensively with a non-solvent (e.g., methanol) to remove catalyst residues and unreacted monomer, and finally dried under vacuum.

-

3.2.2. Metallocene-Catalyzed Polymerization (Representative Protocol)

-

Catalyst System: Metallocene catalysts, such as zirconocene dichloride (Cp₂ZrCl₂) activated with methylaluminoxane (MAO), are known to be effective for olefin and diene polymerization.

-

Procedure:

-

A Schlenk flask or similar reaction vessel is rigorously dried and filled with an inert atmosphere.

-

Dry toluene is added as the solvent.

-

A solution of methylaluminoxane (MAO) in toluene is introduced into the reactor.

-

The this compound monomer is added to the MAO solution.

-

The polymerization is initiated by the addition of a solution of the metallocene catalyst in toluene.

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-70 °C) for the desired reaction time.

-

The polymerization is quenched by the addition of an appropriate agent like methanol.

-

The polymer is isolated by precipitation in a large excess of a non-solvent, followed by filtration, washing, and drying in a vacuum oven.

-

Characterization of Poly(this compound)

The structural, thermal, and mechanical properties of the synthesized poly(this compound) would be determined using a suite of analytical techniques.

Figure 2: A typical experimental workflow for the synthesis and characterization of poly(this compound).

Expected Polymer Properties

Due to the absence of specific experimental data for poly(this compound) in the available literature, the following table presents expected or hypothetical properties based on the characteristics of similar organosilicon polymers. These values should be considered as illustrative.

| Property | Expected Range / Value |

| Molecular Weight (Mw) | 10,000 - 100,000 g/mol (highly dependent on polymerization conditions) |

| Polydispersity Index (PDI) | 1.5 - 3.0 (typical for Ziegler-Natta and some metallocene systems) |

| Glass Transition Temp. (Tg) | 100 - 150 °C (phenyl groups contribute to rigidity) |

| Decomposition Temp. (TGA) | > 300 °C (cyclopolymerization and Si-C bonds enhance thermal stability) |

| Solubility | Soluble in common organic solvents like toluene, THF, and chloroform |

| Mechanical Properties | Expected to be a rigid, potentially brittle material at room temperature, with properties tunable via copolymerization |

Analytical Techniques

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the chemical structure of the polymer, confirm the cyclization, and determine the ratio of five- to six-membered rings in the polymer backbone.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer and confirm the disappearance of the allyl double bonds.

Potential in Drug Development

Organosilicon polymers, in general, have garnered significant interest in the biomedical field due to their unique properties. Polysiloxanes (silicones) are well-known for their biocompatibility and have a long history of use in medical devices. While polysilanes have a different backbone structure, they are also being explored for biomedical applications.

Biocompatibility

The biocompatibility of a polymer is a critical factor for its use in drug delivery and medical devices. Silicon-containing polymers are often considered to be biocompatible. Extensive testing, including cytotoxicity, sensitization, and irritation assays, would be necessary to confirm the biocompatibility of poly(this compound).

Drug Delivery Systems

Polymers are extensively used as vehicles for controlled and targeted drug delivery. Organosilicon polymers can be formulated into various drug delivery systems, such as nanoparticles, micelles, and hydrogels. The phenyl groups in poly(this compound) could provide hydrophobic domains for the encapsulation of poorly water-soluble drugs. The polymer backbone could potentially be functionalized to attach targeting ligands or to modulate its degradation profile.

Figure 3: Conceptual diagram of a poly(this compound)-based nanoparticle for drug delivery.

Conclusion

This compound presents itself as a monomer with significant potential for the synthesis of novel organosilicon polymers. The anticipated cyclopolymerization of this monomer offers a pathway to linear, soluble, and thermally stable materials. While a detailed experimental database for the homopolymer is yet to be established in the public domain, the foundational knowledge of diallylsilane polymerization provides a strong basis for future research. The expected properties of poly(this compound), combined with the general biocompatibility of silicon-containing polymers, make it an intriguing candidate for further investigation, particularly for applications in advanced materials and as a potential component in innovative drug delivery systems. Further research is warranted to synthesize and comprehensively characterize poly(this compound) to fully unlock its potential.

Diallyldiphenylsilane in Catalysis: A Technical Guide to Novel Applications

Introduction: Beyond a Monomer—Diallyldiphenylsilane as a Catalytic Workhorse

This compound, a molecule traditionally recognized for its role as a monomer in polymerization, is emerging as a versatile precursor and substrate in novel catalytic transformations.[1][2] Its unique structure, featuring two reactive allyl groups attached to a diphenylsilyl core, provides a platform for innovative catalytic strategies, particularly in the realm of olefin metathesis. This guide delves into the technical intricacies of two key applications of this compound in catalysis: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) for the synthesis of silicon-containing heterocycles and Ruthenium-catalyzed Cross-Metathesis (CM) for the selective formation of functionalized vinylsilanes. We will explore the underlying mechanisms, provide detailed experimental protocols, and present quantitative data to empower researchers in leveraging the catalytic potential of this compound.

Ring-Closing Metathesis (RCM): Crafting Silacycloalkenes with Precision

The intramolecular cyclization of this compound via Ring-Closing Metathesis (RCM) offers a direct and efficient route to 4,4-diphenyl-4-silacyclohept-1-ene, a valuable silicon-containing heterocycle. This transformation is effectively catalyzed by Grubbs-type ruthenium catalysts, enabling the formation of a new carbon-carbon double bond within the cyclic structure.[1][2]

Mechanistic Insights: The Chauvin Mechanism in Action

The RCM of this compound proceeds via the well-established Chauvin mechanism for olefin metathesis. The catalytic cycle is initiated by the reaction of the ruthenium catalyst with one of the allyl groups of this compound to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release ethene and form a new ruthenium-alkylidene complex. Subsequent intramolecular reaction with the second allyl group leads to the formation of the cyclic product and regeneration of the active catalyst.

Experimental Protocol: Synthesis of 4,4-diphenyl-4-silacyclohept-1-ene

The following protocol is adapted from the work of Yang and Vaultier, demonstrating the efficient RCM of this compound.[1][2]

Materials:

-

This compound

-

Grubbs' First Generation Catalyst ([RuCl₂(PCy₃)₂(CHPh)])

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DCM to a concentration of 0.1 M.

-

Add Grubbs' first generation catalyst (0.01 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 4,4-diphenyl-4-silacyclohept-1-ene.

Data Presentation: Influence of Reaction Parameters

The efficiency of the RCM of this compound is influenced by several factors, as summarized in the table below.[1][2]

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |

| 0.01 | Dichloromethane | Room Temp | 0.1 | >95 |

| 0.001 | Dichloromethane | Room Temp | 0.1 | ~90 |

| 0.01 | Toluene | 80 | 0.1 | Lower yields due to catalyst decomposition |

| 0.01 | Dichloromethane | Room Temp | 0.01 | Slower reaction rates |

Cross-Metathesis (CM): A Gateway to Functionalized Vinylsilanes

Ruthenium-catalyzed cross-metathesis (CM) of this compound with electron-deficient olefins provides a selective route to mono- and bis-adducts, which are valuable intermediates in organic synthesis.[1] The Hoveyda-Grubbs catalyst is particularly effective for this transformation, offering good yields and control over the product distribution.

Mechanistic Considerations: Controlling Selectivity

The cross-metathesis reaction follows a similar Chauvin mechanism. The selectivity between the formation of mono- and bis-CM products is primarily dependent on the nature of the electron-deficient olefin and the stoichiometry of the reactants. The reaction of the initially formed ruthenium-alkylidene with the electron-deficient olefin is a key step that dictates the product distribution.

Experimental Protocol: Cross-Metathesis with Acrylates

The following protocol is based on the work of BouzBouz, Boulard, and Cossy, illustrating the CM of this compound with an acrylate.[1]

Materials:

-

This compound

-

Methyl acrylate

-

Hoveyda-Grubbs Second Generation Catalyst

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and methyl acrylate (1:1.2 molar ratio) in anhydrous DCM.

-

Add the Hoveyda-Grubbs second generation catalyst (2.5 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting mixture of mono- and bis-adducts by silica gel column chromatography.

Data Presentation: Substrate Scope and Product Distribution

The reaction of this compound with various electron-deficient olefins yields a mixture of mono- and bis-cross-metathesis products. The ratio of these products is influenced by the nature of the olefin partner.[1]

| Electron-Deficient Olefin | Mono-CM Product Yield (%) | Bis-CM Product Yield (%) |

| Methyl acrylate | 65 | 20 |

| Acrylonitrile | 70 | 15 |

| Acrolein | 55 | 25 |

| Methyl vinyl ketone | 60 | 22 |

Conclusion: Expanding the Catalytic Toolbox

The novel applications of this compound in ruthenium-catalyzed ring-closing and cross-metathesis reactions highlight its potential beyond traditional polymer chemistry. These methodologies provide efficient and selective pathways to valuable silicon-containing heterocycles and functionalized vinylsilanes, which are versatile building blocks in organic synthesis. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate the adoption and further exploration of this compound as a strategic tool in the modern catalysis-driven laboratory. As research continues to uncover new catalytic systems, the utility of readily available and structurally unique molecules like this compound is poised to expand, offering innovative solutions for the synthesis of complex molecular architectures.

References

Exploring the Electronic Effects of Phenyl Groups in Diallyldiphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic effects of the phenyl groups in diallyldiphenylsilane. The document summarizes key spectroscopic and electrochemical data, details relevant experimental protocols, and offers insights into the influence of the phenyl moieties on the molecule's electronic properties. While experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related compounds and theoretical calculations to provide a comprehensive analysis.

Introduction to Electronic Effects in Organosilanes

The electronic properties of organosilanes are of significant interest due to their wide applications in materials science, organic synthesis, and medicinal chemistry. In this compound, the silicon atom is bonded to two allyl groups and two phenyl groups. The phenyl groups, with their π-electron systems, play a crucial role in modulating the electron density at the silicon center and influencing the overall reactivity and spectroscopic characteristics of the molecule.

The electronic influence of a substituent is typically understood through a combination of inductive and resonance effects.

-

Inductive Effect (-I): The sp² hybridized carbon atoms of the phenyl ring are more electronegative than an sp³ carbon, leading to an electron-withdrawing inductive effect. This effect polarizes the Si-C sigma bond, drawing electron density away from the silicon atom.

-

Resonance Effect (+M/-M): The phenyl group can participate in resonance, either donating or withdrawing electron density from the substituent it is attached to. In the case of silicon, which has available d-orbitals, there can be a π-acceptor interaction (pπ-dπ backbonding), which would be an electron-withdrawing resonance effect (-M). Conversely, the phenyl ring can also donate π-electrons to the silicon center, exhibiting an electron-donating resonance effect (+M). The net electronic effect is a balance of these inductive and resonance contributions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei in this compound provide direct evidence of the electronic effects of the phenyl groups.

Predicted and Comparative NMR Data

Due to the limited availability of fully assigned experimental NMR data for this compound, the following table presents predicted chemical shifts based on computational models (DFT/GIAO) and comparative data from similar phenylsilane derivatives.

| Nucleus | Predicted Chemical Shift (δ, ppm) for this compound | Comparative Experimental Data (δ, ppm) |

| ¹H NMR | ||

| Phenyl-H | 7.30 - 7.60 (multiplet) | Diphenylsilane: 7.35-7.55 (m) |

| Allyl-CH= | 5.70 - 5.90 (multiplet) | - |

| =CH₂ | 4.85 - 5.05 (multiplet) | - |

| -CH₂-Si | 1.90 - 2.10 (doublet) | - |

| ¹³C NMR | ||

| Phenyl C (ipso) | ~134 | Phenyltrimethylsilane: 140.9 |

| Phenyl C (ortho, meta, para) | 128 - 135 | Phenyltrimethylsilane: 133.7, 128.8, 127.7 |

| Allyl =CH | ~134 | - |

| Allyl =CH₂ | ~114 | - |

| Allyl -CH₂- | ~23 | - |

| ²⁹Si NMR | ||

| Si | -15 to -20 | Diphenylsilane: -34.3 |

Interpretation: The downfield chemical shifts of the phenyl protons and carbons compared to benzene (¹H: ~7.3 ppm, ¹³C: 128.5 ppm) are indicative of the net electron-withdrawing effect of the silyl group. The ²⁹Si chemical shift is particularly sensitive to the electronic environment. A more shielded (more negative) ²⁹Si chemical shift generally corresponds to higher electron density on the silicon atom. The predicted value for this compound is in the typical range for phenyl-substituted silanes.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and ²⁹Si NMR spectra of this compound to determine the chemical shifts and coupling constants.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure the solution is homogeneous.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ solvent peak at 77.16 ppm.

-

-

²⁹Si NMR Acquisition:

-

Switch the spectrometer to the ²⁹Si nucleus.

-

A proton-decoupled spectrum is typically acquired. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance sensitivity.

-

Typical parameters: spectral width of ~300 ppm, a longer relaxation delay (e.g., 10-30 seconds) may be necessary, and a significant number of scans.

-

Process the data and reference externally to a TMS standard.

-

Logical Workflow for NMR Data Analysis

Caption: Workflow for NMR data acquisition, processing, and interpretation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands in the UV region are primarily associated with π → π* transitions within the phenyl rings. The position and intensity of these absorptions can be influenced by the silicon substituent.

Predicted UV-Vis Absorption Data

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectrum. For this compound, characteristic absorptions are expected in the UV region.

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (E2-band) | ~220 | High |

| π → π* (B-band) | ~265 | Moderate |

Interpretation: The B-band, which is characteristic of the benzene ring, is sensitive to substitution. The position of this band in this compound, when compared to benzene (λ_max ≈ 255 nm), can indicate the electronic interaction between the silyl group and the phenyl rings. A slight red shift (bathochromic shift) is often observed for phenylsilanes.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine the wavelengths of maximum absorbance (λ_max) and molar absorptivity (ε).

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent that does not absorb in the region of interest (typically 200-400 nm) and in which the sample is soluble. Cyclohexane is a good non-polar option, while ethanol or acetonitrile can be used to investigate solvent effects.

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Dilute Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

-

Spectral Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of each of the dilute solutions over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the λ_max values from the spectra.

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λ_max. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε (assuming a 1 cm path length).

-

Signaling Pathway for Electronic Transitions

Caption: Electronic transitions in this compound upon UV light absorption.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. For this compound, CV can provide information about the ease of oxidation and reduction of the phenyl groups and the influence of the silyl center on these processes.

Predicted Electrochemical Data

While specific experimental data is scarce, the electrochemical behavior can be inferred from related compounds. The phenyl groups are expected to undergo reduction at negative potentials. The silicon center is generally not electroactive within the typical solvent window.

| Process | Predicted Potential (V vs. Fc/Fc⁺) |

| Reduction | Irreversible reduction at potentials more negative than -2.5 V |

| Oxidation | No accessible oxidation within the solvent window |

Interpretation: The reduction potential of the phenyl groups can be influenced by the electronic nature of the silyl substituent. An electron-withdrawing silyl group would make the reduction of the phenyl rings easier (occur at a less negative potential). The irreversibility of the reduction is common for phenyl groups, as the resulting radical anion is often unstable.

Experimental Protocol for Cyclic Voltammetry

Objective: To investigate the redox behavior of this compound.

Materials:

-

This compound sample (~1-5 mM solution)

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrolyte Solution Preparation: Dissolve the supporting electrolyte in the solvent to a concentration of 0.1 M.

-

Sample Solution Preparation: Dissolve this compound in the electrolyte solution to a concentration of approximately 1-5 mM.

-

Deaeration: Purge the sample solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Record a cyclic voltammogram of the solvent and supporting electrolyte alone to determine the solvent window.

-

Record the cyclic voltammogram of the sample solution. A typical scan might range from 0 V to -3.0 V and back, at a scan rate of 100 mV/s.

-

If a redox event is observed, vary the scan rate to investigate the nature of the process (e.g., reversible, quasi-reversible, or irreversible).

-

-

Internal Standard: It is good practice to add an internal standard with a known and reversible redox potential, such as ferrocene, at the end of the experiment to accurately reference the measured potentials.

Logical Diagram of Electrochemical Analysis

Caption: Logical workflow for a cyclic voltammetry experiment.

Conclusion

The electronic effects of the phenyl groups in this compound are a result of a combination of electron-withdrawing inductive effects and more complex resonance interactions with the silicon center. Spectroscopic techniques such as NMR and UV-Vis, along with electrochemical methods like cyclic voltammetry, provide valuable tools for probing these effects. While comprehensive experimental data for this compound is limited, this guide provides a framework for its characterization based on data from related compounds and theoretical predictions. The methodologies and interpretative principles outlined herein are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development.

Diallyldiphenylsilane: A Versatile Precursor for Novel Silicon-Containing Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyldiphenylsilane, a bifunctional organosilicon monomer, is emerging as a significant precursor for the synthesis of novel silicon-containing polymers. These polymers are of considerable interest due to their unique properties imparted by the silicon backbone, including high thermal stability, chemical resistance, and tunable mechanical and optical properties. The presence of both allyl and phenyl groups on the silicon atom allows for a variety of polymerization techniques and post-polymerization modifications, opening avenues for the development of advanced materials with tailored functionalities for applications in drug delivery, advanced coatings, and specialized elastomers.

This technical guide provides a comprehensive overview of the synthesis of this compound, its polymerization methodologies, and the characterization of the resulting polymers. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate further research and development in this promising field.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dichlorodiphenylsilane with a Grignard reagent, allylmagnesium bromide. This reaction is generally carried out in an anhydrous ether solvent under an inert atmosphere to prevent side reactions with moisture and oxygen.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dichlorodiphenylsilane

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of allyl bromide in anhydrous ether to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

-

-

Reaction with Dichlorodiphenylsilane:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Slowly add a solution of dichlorodiphenylsilane in anhydrous ether to the Grignard reagent via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

Polymerization of this compound

This compound can be polymerized through several methods, with cyclopolymerization being the most prominent mechanism. This process involves an alternating intramolecular and intermolecular addition of the growing polymer chain to the two allyl groups of the monomer, leading to the formation of a linear polymer containing five- or six-membered rings in the main chain. This avoids cross-linking, which is often a challenge with divinyl monomers.

The primary methods for polymerizing this compound are free-radical polymerization and Ziegler-Natta catalysis.

Free-Radical Polymerization

Free-radical polymerization of this compound can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in a suitable solvent at elevated temperatures.

Materials:

-

This compound (freshly distilled)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous toluene or benzene

-

Methanol

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Place this compound and anhydrous solvent in a Schlenk tube.

-

Add the desired amount of the free-radical initiator.

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the tube under vacuum or an inert atmosphere.

-

Heat the reaction mixture in a thermostatically controlled oil bath at a specified temperature for a set duration.

-

After the polymerization, cool the tube and open it to the air.

-

Pour the viscous solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

-

Filter the polymer, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.

Since specific data for this compound is scarce, the following table presents representative data from the free-radical polymerization of its close analog, diallyldimethylsilane, to provide a baseline for experimental design.

| Monomer Concentration (mol/L) | Initiator (AIBN) (mol%) | Temperature (°C) | Time (h) | Polymer Yield (%) | Mn ( g/mol ) | PDI |

| 1.0 | 1.0 | 60 | 24 | 45 | 8,500 | 2.1 |

| 2.0 | 1.0 | 60 | 24 | 62 | 12,000 | 2.3 |

| 2.0 | 2.0 | 60 | 24 | 75 | 10,500 | 2.5 |

| 2.0 | 1.0 | 80 | 12 | 70 | 11,000 | 2.4 |

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC).

Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃), can also be used to polymerize this compound. This method often leads to polymers with higher stereoregularity.

Materials:

-

This compound (freshly distilled)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (Al(C₂H₅)₃)

-

Anhydrous heptane or toluene

-

Methanol with hydrochloric acid

-

Schlenk line and glassware

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

In a separate Schlenk flask, prepare the catalyst by adding TiCl₄ to a solution of Al(C₂H₅)₃ in the same solvent at a controlled temperature (e.g., 0 °C). The order of addition and temperature can significantly affect catalyst activity.

-

Age the catalyst for a specific period at a controlled temperature.

-

Transfer the catalyst slurry to the monomer solution via a cannula.

-

Maintain the reaction mixture at the desired polymerization temperature with constant stirring.

-

Terminate the polymerization by adding acidified methanol.

-

Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum.

| Monomer Concentration (mol/L) | Catalyst System | Al/Ti Molar Ratio | Temperature (°C) | Time (h) | Polymer Yield (%) | Mn ( g/mol ) | PDI |

| 1.5 | TiCl₄/Al(C₂H₅)₃ | 2.0 | 50 | 6 | 85 | 25,000 | 1.8 |

| 1.5 | TiCl₃/Al(C₂H₅)₂Cl | 3.0 | 70 | 4 | 92 | 35,000 | 1.7 |

Characterization of Poly(this compound)

The resulting polymer, poly(this compound), is typically a white, soluble solid. Its structure and properties are characterized by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the cyclopolymerization mechanism by identifying the signals corresponding to the saturated five- and six-membered rings in the polymer backbone and the absence of residual allyl groups.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[1]

-